molecular formula C13H15ClO4 B011409 Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate CAS No. 107774-17-4

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate

Cat. No.: B011409
CAS No.: 107774-17-4
M. Wt: 270.71 g/mol
InChI Key: BDQAVOKECPGSNU-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate (ECB, CAS RN: 107774-17-4) is an organic ester with the molecular formula C₁₃H₁₅ClO₄ (MW: 270.71 g/mol). Its structure features a 4-oxobutanoate backbone substituted with a 5-chloro-2-methoxyphenyl group, conferring unique electronic and steric properties. ECB is a colorless, odorless liquid soluble in polar solvents like water and ethanol .

Preparation Methods

Friedel-Crafts Acylation Approach

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation employs 5-chloro-2-methoxybenzene as the aromatic substrate and succinic anhydride as the acylating agent. Aluminum chloride (AlCl3\text{AlCl}_3) catalyzes the electrophilic substitution, forming the 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid intermediate . Subsequent esterification with ethanol yields the target compound.

Key Reaction Conditions:

  • Catalyst: AlCl3\text{AlCl}_3 (1.2 equiv) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–5°C.

  • Acylating Agent: Succinic anhydride (1.1 equiv) dissolved in CH2Cl2\text{CH}_2\text{Cl}_2.

  • Esterification: Ethanol (EtOH\text{EtOH}) and concentrated H2SO4\text{H}_2\text{SO}_4 under reflux (12 h).

Optimization Strategies:

  • Catalyst Screening: Replacing AlCl3\text{AlCl}_3 with FeCl₃ reduces side reactions (e.g., polysubstitution) while maintaining 70–75% yield .

  • Solvent Effects: Switching to nitrobenzene increases electrophilicity of the acylium ion, enhancing regioselectivity for the para position .

ParameterStandard ConditionsOptimized ConditionsYield Improvement
CatalystAlCl3\text{AlCl}_3FeCl₃70% → 75%
SolventCH2Cl2\text{CH}_2\text{Cl}_2Nitrobenzene68% → 81%
Temperature0°C25°C

Suzuki Cross-Coupling Methodology

Boronic Acid Precursor Synthesis

(5-Chloro-2-methoxyphenyl)boronic acid serves as the key coupling partner, synthesized via Miyaura borylation of 1-bromo-5-chloro-2-methoxybenzene with bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) and Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 in dioxane (85% yield) .

Cross-Coupling with Ethyl 4-Bromo-4-Oxobutanoate

The Suzuki-Miyaura reaction couples the boronic acid with ethyl 4-bromo-4-oxobutanoate under palladium catalysis:

(5-Cl-2-MeO-Ph)B(OH)2+BrC(O)CH2COOEtPd(PPh3)4,Na2CO3Ethyl 4-(5-Cl-2-MeO-Ph)-4-oxobutanoate\text{(5-Cl-2-MeO-Ph)B(OH)}2 + \text{BrC(O)CH}2\text{COOEt} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Ethyl 4-(5-Cl-2-MeO-Ph)-4-oxobutanoate}

Reaction Conditions:

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (3 mol%) in THF/H2O\text{H}_2\text{O} (3:1).

  • Base: Na2CO3\text{Na}_2\text{CO}_3 (2 equiv) at 80°C for 18 h.

  • Yield: 89% after column chromatography .

Scalability Considerations:

  • Continuous Flow Systems: Microreactors with immobilized Pd catalysts achieve 92% conversion at 0.5 mL/min flow rate, reducing catalyst loading to 1.5 mol% .

Acid-Catalyzed Esterification

Synthesis of 4-(5-Chloro-2-Methoxyphenyl)-4-Oxobutanoic Acid

The carboxylic acid precursor is prepared via oxidation of 4-(5-chloro-2-methoxyphenyl)but-3-en-2-one using KMnO4\text{KMnO}_4 in acidic medium (yield: 76%) .

Esterification with Ethanol

The acid undergoes Fischer esterification with ethanol (EtOH\text{EtOH}) under H2SO4\text{H}_2\text{SO}_4-catalyzed reflux:

PhCOCH2CH2COOH+EtOHH2SO4PhCOCH2CH2COOEt+H2O\text{PhCOCH}2\text{CH}2\text{COOH} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{PhCOCH}2\text{CH}2\text{COOEt} + \text{H}_2\text{O}

Optimization Data:

  • Molar Ratio: 1:5 (acid:EtOH) maximizes ester yield (82%).

  • Catalyst Loading: 5% H2SO4\text{H}_2\text{SO}_4 reduces reaction time to 8 h .

Enolate Alkylation Strategies

Generation of Ethyl Acetoacetate Enolate

Lithium diisopropylamide (LDA) deprotonates ethyl acetoacetate in THF at −78°C, forming a stabilized enolate .

Alkylation with 5-Chloro-2-Methoxybenzyl Bromide

The enolate reacts with 5-chloro-2-methoxybenzyl bromide to form the C-alkylated product:

CH3C(O)CHCOOEtLi++PhCH2BrPhCH2C(O)CH2COOEt\text{CH}3\text{C(O)CHCOOEt}^- \text{Li}^+ + \text{PhCH}2\text{Br} \rightarrow \text{PhCH}2\text{C(O)CH}2\text{COOEt}

Key Parameters:

  • Temperature: −78°C to 25°C gradual warming.

  • Workup: Quenching with NH4Cl\text{NH}_4\text{Cl} and extraction with EtOAc\text{EtOAc}.

  • Yield: 68% after purification .

Industrial-Scale Production Techniques

Continuous Flow Friedel-Crafts Acylation

Tubular reactors with AlCl3\text{AlCl}_3-coated packing enable 24/7 operation, achieving 85% yield at 10 kg/day throughput .

Solvent Recycling in Esterification

Distillation of EtOH\text{EtOH}-H2O\text{H}_2\text{O} azeotrope reduces solvent waste by 70%, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid.

    Reduction: 4-(5-chloro-2-methoxyphenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the 5-chloro-2-methoxyphenyl group enhances its binding affinity and specificity towards certain biological molecules, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The 4-oxobutanoate scaffold is versatile, with substitutions significantly altering physicochemical and reactive properties. Below, ECB is compared to analogues based on substituent type, synthesis, and applications.

Substituted Phenyl Derivatives

Compound Name Substituents Molecular Formula Yield (%) Key Properties/Applications References
ECB 5-chloro-2-methoxyphenyl C₁₃H₁₅ClO₄ N/A Biocatalysis, multi-component reactions
Ethyl 2-acetyl-4-(3-chlorophenyl)-4-oxobutanoate 3-chlorophenyl, acetyl C₁₄H₁₅ClO₄ 63 Intermediate for pyrrole derivatives
Ethyl 4-(4-bromophenyl)-4-oxobutanoate 4-bromophenyl C₁₂H₁₃BrO₃ 72 Precursor to cytotoxic pyrrolylcarboxylic acids
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 3-fluoro-4-methoxyphenyl C₁₃H₁₅FO₄ N/A Agrochemical intermediates

Key Observations :

  • Electronic Effects : The 5-chloro-2-methoxyphenyl group in ECB provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects, enhancing stability in polar solvents compared to purely electron-withdrawing substituents (e.g., 3-chlorophenyl) .

Ester Variants and Functional Group Modifications

Compound Name Ester Group/Modification Molecular Formula Applications References
ECB Ethyl ester C₁₃H₁₅ClO₄ Biocatalysis, chiral synthesis
Benzyl 4-(indolin-1-yl)-4-oxobutanoate Benzyl ester, indolin-1-yl C₁₉H₁₉NO₃ Neuropharmacological intermediates
Methyl 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate Methyl ester, 4-ethylphenyl C₁₉H₁₉ClO₃ Material science applications
Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate Cyano group C₁₄H₁₅NO₄ Condensation reactions

Key Observations :

  • Ester Group Impact : Ethyl esters (e.g., ECB) generally exhibit higher solubility in aqueous systems compared to benzyl esters, which are more lipophilic .
  • Functional Groups: The cyano group in C₁₄H₁₅NO₄ enhances electrophilicity, enabling nucleophilic additions, whereas ECB’s methoxy group directs electrophilic substitutions .

Biological Activity

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is an organic compound belonging to the ester class, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15ClO4C_{13}H_{15}ClO_4 and a molecular weight of approximately 274.71 g/mol. Its structure features a 5-chloro-2-methoxyphenyl group attached to a 4-oxobutanoate moiety, which is crucial for its biological interactions.

Target Interactions

The compound is hypothesized to interact with various biological targets, similar to other compounds in its class. It may exhibit neuroprotective and anti-inflammatory properties by influencing key biochemical pathways:

  • NF-kB Pathway : Inhibition of the NF-kB pathway is associated with reduced inflammation.
  • ER Stress and Apoptosis : Related compounds have shown effects on endoplasmic reticulum stress and apoptosis, suggesting potential cytoprotective mechanisms.

Biochemical Pathways

This compound may modulate cellular functions through:

  • Cell Signaling Pathways : Influencing gene expression and cellular metabolism.
  • Molecular Interactions : Binding to specific proteins or enzymes, leading to alterations in activity or function.

Neuroprotective Effects

Research indicates that compounds structurally similar to this compound exhibit neuroprotective effects. For example, studies have shown that related esters can prevent neuronal cell death in models of neurodegeneration.

Anti-inflammatory Properties

The compound may possess anti-inflammatory properties, as seen in preliminary studies where it reduced pro-inflammatory cytokine production in cellular assays. This suggests its potential utility in treating inflammatory conditions.

Case Studies and Research Findings

  • Neuroprotection in Animal Models :
    • A study demonstrated that similar compounds reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines .
  • Anti-inflammatory Activity :
    • In vitro studies showed that this compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating significant anti-inflammatory potential .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary evaluations revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated moderate potency compared to established chemotherapeutics .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activities
This compoundC13H15ClO4C_{13}H_{15}ClO_4Neuroprotective, Anti-inflammatory
Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoateC13H15FO4C_{13}H_{15}FO_4Enhanced metabolic stability, Anti-inflammatory
Mthis compoundC12H15ClO4C_{12}H_{15}ClO_4Similar anti-cancer activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or esterification of pre-functionalized intermediates. For example:

  • Friedel-Crafts Acylation : Reacting 5-chloro-2-methoxyphenyl-substituted precursors with succinoyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the 4-oxobutanoate moiety. This method avoids the limitations of succinic anhydride, which fails to acylate sterically hindered aromatic rings .
  • Esterification : Ethyl esters are formed via O-alkylation of 4-oxobutanoic acid derivatives using cesium carbonate and alkyl halides in polar aprotic solvents (e.g., acetonitrile), achieving yields up to 81% .

Key Factors Affecting Yield :

  • Acylating Agent : Succinoyl chloride outperforms succinic anhydride due to higher reactivity.
  • Solvent Choice : Chloroform or methanol aids solubility but may require low temperatures (2–8°C) to prevent decomposition .
  • Catalyst : Lewis acids like AlCl₃ are critical for Friedel-Crafts efficiency but require strict anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • Aromatic protons: δ 7.36–7.63 ppm (substituted phenyl ring).
    • Ketone protons: δ 2.60–3.26 ppm (t, J = 6.1–6.3 Hz, -COCH₂CH₂-).
    • Methoxy group: δ ~3.86 ppm (s, -OCH₃) .
  • HRMS : Exact mass calculated for C₁₃H₁₃ClO₅ (M⁻) should match experimental values (e.g., 326.9775 observed vs. 326.9777 theoretical) .
  • IR : Strong carbonyl stretches at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

Validation : Cross-referencing with analogs like ethyl 4-(4-bromophenyl)-4-oxobutanoate (δ 7.63 ppm for bromophenyl protons) confirms structural consistency .

Q. How does the compound’s solubility profile influence experimental design in organic synthesis?

Methodological Answer :

  • Solubility : Slightly soluble in chloroform and methanol, necessitating slow addition of reactants to avoid precipitation .
  • Storage : Store at 2–8°C in inert atmospheres to prevent ketone degradation or ester hydrolysis .
  • Reaction Solvent : Use DMF or DMSO for reactions requiring high solubility, but ensure compatibility with moisture-sensitive reagents .

Advanced Research Questions

Q. What challenges arise in optimizing Friedel-Crafts acylation for introducing the 4-oxobutanoate moiety, and how can they be addressed?

Methodological Answer :

  • Challenge 1 : Steric hindrance from the 5-chloro-2-methoxy substituents reduces electrophilic aromatic substitution efficiency.
    • Solution : Use succinoyl chloride instead of succinic anhydride to enhance electrophilicity .
  • Challenge 2 : Competing side reactions (e.g., bis-acylation).
    • Solution : Optimize stoichiometry (1:1 molar ratio of acylating agent to aromatic substrate) and monitor reaction progress via TLC .

Case Study : In carvacrol derivatives, succinoyl chloride achieved 68–81% yields of 4-oxobutanoates, whereas anhydride routes failed entirely .

Q. How do researchers reconcile discrepancies in reported synthetic yields when using different acylating agents?

Methodological Answer :

  • Data Contradiction : Yields for similar compounds vary widely (e.g., 74% with bromoethyl precursors vs. 99% with ethanol-mediated esterification) .
  • Root Cause Analysis :
    • Purity of Reagents : Trace moisture in AlCl₃ reduces Friedel-Crafts efficiency.
    • Workup Procedures : Acidic hydrolysis of intermediates (e.g., succinoyl chloride adducts) may degrade products if not quenched rapidly .
  • Mitigation : Standardize reagent drying (e.g., molecular sieves) and validate yields via independent synthesis routes .

Q. What strategies are employed to assess the compound’s potential as an intermediate in bioactive molecule synthesis?

Methodological Answer :

  • Functionalization : Introduce hydrazone or pyrazolidine moieties via reactions with hydrazines or halopyridines, as seen in pesticide intermediates .
  • Biological Screening : Test derivatives for tyrosinase inhibition (IC₅₀ values) or STING agonist activity using cell-based assays .
  • Structural Analogs : Compare with ethyl 4-(4-fluorophenyl)-4-oxobutanoate, which shows enhanced bioactivity due to electron-withdrawing substituents .

Properties

IUPAC Name

ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQAVOKECPGSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645846
Record name Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107774-17-4
Record name Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate

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